1-(Benzyloxy)-4-(methoxymethyl)benzene

Medicinal Chemistry Organic Synthesis Procurement

1-(Benzyloxy)-4-(methoxymethyl)benzene is a para‑disubstituted aromatic ether featuring a benzyloxy and a methoxymethyl group on the benzene ring. It serves as a versatile synthetic intermediate, particularly as a protected benzyl alcohol derivative or as a reagent for introducing the benzyloxymethyl (BOM) protecting group.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 914296-77-8
Cat. No. B15242461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-(methoxymethyl)benzene
CAS914296-77-8
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C15H16O2/c1-16-11-14-7-9-15(10-8-14)17-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
InChIKeySMFGHKKUAMEZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-4-(methoxymethyl)benzene (CAS 914296-77-8) Procurement Guide: Aromatic Ether Building Block for Medicinal Chemistry


1-(Benzyloxy)-4-(methoxymethyl)benzene is a para‑disubstituted aromatic ether featuring a benzyloxy and a methoxymethyl group on the benzene ring. It serves as a versatile synthetic intermediate, particularly as a protected benzyl alcohol derivative or as a reagent for introducing the benzyloxymethyl (BOM) protecting group . The compound is a colorless to pale yellow liquid at ambient temperature, with a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol . It is primarily utilized in pharmaceutical research and organic synthesis as a masked phenol or benzyl alcohol precursor.

Why 1-(Benzyloxy)-4-(methoxymethyl)benzene Cannot Be Interchanged with Ortho‑, Meta‑Isomers or Alternative Protecting‑Group Reagents


Within the class of (benzyloxy)(methoxymethyl)benzenes, the substitution pattern dictates both physical‑state behavior and downstream synthetic utility. Ortho‑ and meta‑isomers exhibit divergent melting points and packing characteristics, which directly influence handling in automated platforms and large‑scale manufacturing [1]. Furthermore, alternative reagents such as benzyl chloromethyl ether (BOM‑Cl) introduce the same protecting group but carry significantly elevated acute toxicity and carcinogenicity hazards, rendering them unsuitable for certain regulated laboratory or pilot‑plant environments . The following quantitative evidence demonstrates that 1‑(benzyloxy)‑4‑(methoxymethyl)benzene offers a measurable advantage in purity availability, physical form, analytical traceability, and safety profile relative to its closest analogs and functional substitutes.

Quantitative Differentiation of 1-(Benzyloxy)-4-(methoxymethyl)benzene Versus Closest Analogs and Functional Alternatives


Higher Vendor‑Certified Purity Reduces Impurity‑Mediated Side Reactions in Medicinal Chemistry Campaigns

Leyan supplies 1-(benzyloxy)-4-(methoxymethyl)benzene at a guaranteed minimum purity of 98%, whereas Bidepharm lists a standard purity of 95+% for the identical compound . This 3% absolute purity difference translates to a 60% reduction in the maximum theoretical impurity burden, which can be critical in late‑stage diversification or when subsequent steps are sensitive to trace contaminants.

Medicinal Chemistry Organic Synthesis Procurement

Liquid Physical State Enables Straight‑Through Automated Dispensing Compared to Solid Ortho‑Isomer

The para‑substituted isomer 1‑(benzyloxy)‑4‑(methoxymethyl)benzene is a liquid at room temperature (no discrete melting point reported), whereas the ortho‑isomer (CAS 128145‑50‑6) is a solid with a reported melting point of approximately 45 °C [1]. The liquid form eliminates the need for weighing‑boat transfer or solvent pre‑dissolution in automated liquid‑handling systems, enabling direct syringe or pipette dispensing.

Automated Synthesis Physical Property High‑Throughput Experimentation

Batch‑Specific NMR/HPLC/GC Analytical Reports Enable Regulatory‑Ready Documentation

Bidepharm provides batch‑level analytical data packages including NMR, HPLC, and GC spectra for each production lot of 1‑(benzyloxy)‑4‑(methoxymethyl)benzene . In contrast, many other suppliers offer only a nominal purity value without accompanying spectral evidence. This level of documentation is essential for laboratories operating under GLP or GMP guidelines where full traceability of synthetic intermediates is required.

Quality Control Regulatory Compliance Pharmaceutical Intermediates

Reduced Hazard Profile Versus Benzyl Chloromethyl Ether (BOM‑Cl) for Introducing the BOM Protecting Group

The target compound can serve as a masked benzyloxymethyl (BOM) donor. Its hazard classification (H302, H315, H319, H335 – harmful if swallowed; skin/eye/respiratory irritant) is substantially less severe than that of benzyl chloromethyl ether (BOM‑Cl, CAS 3587‑60‑8), which carries Acute Tox. 4 (oral/inhalation), Aquatic Acute/Chronic 1, and Carc. classifications . BOM‑Cl is also designated as “highly toxic” in the literature and requires special handling [1].

Protecting Group Chemistry Laboratory Safety Peptide Synthesis

Primary Application Scenarios for 1-(Benzyloxy)-4-(methoxymethyl)benzene Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring High‑Purity para‑Substituted Benzyl Building Blocks

In lead optimization campaigns where structure‑activity relationships (SAR) demand precise para‑substitution, the 98% purity offered by Leyan minimizes the risk of impurity‑derived false‑positives or off‑target activity. The liquid physical form further facilitates automated parallel synthesis of analog libraries, enabling rapid exploration of chemical space around the benzyloxy pharmacophore.

Automated High‑Throughput Synthesis and Compound Management

The liquid state of 1‑(benzyloxy)‑4‑(methoxymethyl)benzene eliminates the need for solid handling robotics, reducing instrument downtime and improving dispensing accuracy. Combined with the availability of batch‑specific NMR and HPLC certificates , this makes the compound ideally suited for centralized compound management facilities that support diverse medicinal chemistry projects.

Peptide and Oligonucleotide Synthesis Utilizing Benzyloxymethyl (BOM) Protection

As a masked BOM donor, 1‑(benzyloxy)‑4‑(methoxymethyl)benzene offers a safer alternative to the highly toxic and carcinogenic benzyl chloromethyl ether . Its use can streamline the introduction of the acid‑labile BOM group onto hydroxyl or amine functionalities in peptide and nucleic acid synthesis, particularly in academic or pilot‑scale settings where handling of high‑hazard reagents is restricted.

GLP/GMP Intermediate Manufacture Requiring Full Analytical Traceability

When 1‑(benzyloxy)‑4‑(methoxymethyl)benzene is employed as a key intermediate in the synthesis of an active pharmaceutical ingredient (API) under regulated conditions, the provision of NMR, HPLC, and GC batch reports ensures compliance with quality documentation requirements. This traceability supports both internal release specifications and the assembly of regulatory dossiers for IND or NDA filings.

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